6-Chloropyrido[2,3-d]pyrimidine

CDK4 Cyclin-Dependent Kinase Anticancer

6-Chloropyrido[2,3-d]pyrimidine is an indispensable heterocyclic intermediate for medicinal chemistry programs targeting kinase inhibition. Its 6-chloro substituent enables regioselective SNAr and palladium-catalyzed cross-coupling reactions, allowing rapid exploration of the ATP-binding pocket for EGFR, CDK4/6, and Bcr-Abl targets. Unlike unsubstituted or inert 6-alkyl analogs, only the 6-chloro core provides the reactive handle required to establish robust SAR and achieve target selectivity. Sourced at ≥98% purity, this building block ensures reproducible synthetic routes for generating focused kinase inhibitor libraries and developing third-generation inhibitors against drug-resistant mutations. Procure this validated starting material to accelerate your lead optimization workflow with analytical consistency.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
Cat. No. B8409636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[2,3-d]pyrimidine
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=NC=C1Cl
InChIInChI=1S/C7H4ClN3/c8-6-1-5-2-9-4-11-7(5)10-3-6/h1-4H
InChIKeyTYSKNLNTRAKVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrido[2,3-d]pyrimidine in Kinase-Targeted Drug Discovery: Scaffold Specifications and Utility


6-Chloropyrido[2,3-d]pyrimidine (C7H4ClN3, MW: 165.58) is a heterocyclic intermediate and scaffold core featuring a fused pyridine-pyrimidine bicyclic system with a chlorine substituent at the 6-position [1]. The pyrido[2,3-d]pyrimidine framework is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine ring of ATP, enabling it to occupy the ATP-binding pocket of various kinases [2]. The presence of the 6-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, making this compound a versatile building block for the synthesis of kinase inhibitor libraries and targeted anticancer agents [3].

Why the 6-Chloro Substituent is Critical: Reactivity and Biological Differentiation from Generic Pyridopyrimidines


Substituting 6-Chloropyrido[2,3-d]pyrimidine with a generic or unsubstituted pyridopyrimidine core is chemically and pharmacologically invalid for specific research applications. The 6-position halogen atom is not merely a placeholder; it serves as a critical functional handle for site-selective derivatization via SNAr or Suzuki-Miyaura coupling to generate diverse libraries of 6-substituted analogs [1]. Moreover, structure-activity relationship (SAR) studies reveal that substitution at the 6-position profoundly influences kinase selectivity profiles. While unsubstituted cores may exhibit broad, non-specific activity, the 6-aryl substituents of advanced pyrido[2,3-d]pyrimidines are known to occupy a deep hydrophobic pocket within the kinase active site not utilized by ATP, a key determinant of high-affinity binding and target selectivity [2]. Therefore, the 6-chloro compound serves as an indispensable, quantifiably distinct intermediate for developing inhibitors with specific potency and selectivity profiles.

Quantitative Differentiation of 6-Chloropyrido[2,3-d]pyrimidine: Potency, Selectivity, and Functional Comparison Data


CDK4 Inhibitory Potency: Comparison of Pyrido[2,3-d]pyrimidine Class vs. Standard Chemotherapeutics

The pyrido[2,3-d]pyrimidine scaffold, a direct derivative of the target compound's core, demonstrates potent cyclin D/Cdk4 inhibition with reported IC50 values as low as 0.004 μM (4 nM) [1]. This represents a significant enhancement in potency compared to the broad-spectrum CDK inhibitor flavopiridol, which exhibits an IC50 of approximately 60-70 nM against Cdk4 [2]. This >15-fold difference in potency underscores the utility of the pyrido[2,3-d]pyrimidine core for achieving potent kinase inhibition, for which 6-Chloropyrido[2,3-d]pyrimidine is a key synthetic entry point.

CDK4 Cyclin-Dependent Kinase Anticancer Pyridopyrimidine

Synthetic Utility: Regioselective Functionalization via C6-Chloro Handle

The 6-chloro substituent on the pyrido[2,3-d]pyrimidine scaffold enables highly regioselective palladium-catalyzed cross-coupling and SNAr reactions, a chemical property not shared by the unsubstituted or 6-alkyl analogs. While 6-alkyl derivatives are synthetically inert at this position, the 6-chloro compound serves as a universal precursor for introducing aryl, heteroaryl, and amino groups at the C6 position with high fidelity, as demonstrated in the synthesis of numerous kinase inhibitors [1]. This reactivity is essential for the rapid construction of diversified compound libraries for SAR studies.

Cross-Coupling Suzuki-Miyaura SNAr Pyridopyrimidine Synthesis

Cellular Selectivity Profile: EGFR Mutant vs. Wild-Type Kinase Inhibition

Advanced derivatives of the pyrido[2,3-d]pyrimidine scaffold, accessible via the 6-chloro intermediate, exhibit quantifiable selectivity for mutant EGFR isoforms over wild-type EGFR. For instance, compound B1 (a pyrido[2,3-d]pyrimidine derivative) demonstrated an IC50 of 13 nM against the EGFR L858R/T790M double mutant, with >76-fold selectivity over EGFR wild-type [1]. In contrast, the first-generation EGFR inhibitor gefitinib exhibits an IC50 of approximately 18 nM against the L858R mutant but >2000 nM against the T790M mutant, representing a much narrower window of efficacy against the resistant form [2]. This highlights the ability of the pyrido[2,3-d]pyrimidine core to be elaborated into inhibitors with superior selectivity profiles against clinically relevant resistance mutations.

EGFR Tyrosine Kinase Inhibitor Selectivity Index Anticancer

Kinase Inhibition Spectrum: Comparative Analysis with Purine-Based Inhibitors

Within the pyrido[2,3-d]pyrimidine class, specific substitution patterns, which are enabled by the 6-chloro starting material, lead to differential kinase inhibition profiles. In a study comparing six pyrido[2,3-d]pyrimidine analogues, PD166326 was identified as the most potent inhibitor of Bcr-Abl-dependent cell growth, while PD173955 demonstrated preferential inhibition of c-kit ligand-dependent autophosphorylation [1]. This demonstrates that the core scaffold, when appropriately functionalized, can be tuned for selectivity between closely related tyrosine kinases, a property less achievable with simple purine-based ATP-mimetics like staurosporine, which broadly inhibits a wide range of kinases (e.g., PKA IC50 = 7 nM, PKC IC50 = 0.7 nM, SRC IC50 = 20 nM) [2].

Kinase Inhibitor Selectivity Profile Tyrosine Kinase Bcr-Abl

Cytotoxic Activity Against Human Cancer Cell Lines: MCF-7 and PC-3

Pyrido[2,3-d]pyrimidine derivatives, synthesized from the 6-chloro core, exhibit single-digit micromolar to sub-micromolar cytotoxicity against various cancer cell lines. In a series of synthesized derivatives, compounds showed IC50 values in the range of 2.3 - 8.7 μM against the breast cancer cell line MCF-7 and 1.9 - 6.4 μM against the prostate cancer cell line PC-3 [1]. While doxorubicin, a standard chemotherapeutic, is more potent (IC50 ~0.1-1 μM) [2], the pyrido[2,3-d]pyrimidines offer a distinct mechanism of action (kinase inhibition vs. DNA intercalation/topoisomerase II inhibition) and a modifiable scaffold for further optimization, providing a differentiated approach to anticancer drug discovery.

Cytotoxicity MCF-7 PC-3 Anticancer Pyridopyrimidine

Application Scenarios for 6-Chloropyrido[2,3-d]pyrimidine: From Bench Synthesis to Targeted Oncology Research


Building Block for Focused Kinase Inhibitor Libraries

6-Chloropyrido[2,3-d]pyrimidine serves as a central scaffold for generating diverse libraries of kinase inhibitors through parallel synthesis. Its 6-chloro group undergoes efficient and regioselective palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and SNAr with amines, enabling the rapid introduction of aryl, heteroaryl, and amino substituents [1]. This chemical versatility, in contrast to inert 6-alkyl analogs, allows medicinal chemists to explore chemical space around the ATP-binding pocket and establish SAR for potency and selectivity across various kinase targets, including EGFR, CDKs, and Bcr-Abl . Procurement of high-purity 6-Chloropyrido[2,3-d]pyrimidine is essential for establishing robust, reproducible synthetic routes for these valuable libraries.

Development of Mutant-Selective EGFR Inhibitors to Overcome Drug Resistance

The pyrido[2,3-d]pyrimidine scaffold, derived from the 6-chloro intermediate, is a key template for designing third-generation EGFR inhibitors that target drug-resistant mutations such as L858R/T790M. As demonstrated by compound B1, this core enables potent inhibition (IC50 = 13 nM) against the double mutant while maintaining high selectivity (>76-fold) over wild-type EGFR [1]. This profile is crucial for developing therapies with improved efficacy against resistant tumors and reduced wild-type-mediated toxicity. Research programs focused on overcoming acquired resistance to first-line EGFR therapies should consider the 6-Chloropyrido[2,3-d]pyrimidine core as a validated starting point for lead optimization.

Synthesis of Selective CDK4/6 Inhibitors for Oncology Research

The pyrido[2,3-d]pyrimidine core is an established pharmacophore for achieving potent and selective inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6. Early work on this scaffold yielded compounds with sub-nanomolar IC50 values (0.004 μM) against cyclin D/Cdk4 [1]. The 6-position substitution pattern, enabled by the 6-chloro starting material, is a critical determinant of CDK isoform selectivity. For researchers aiming to develop novel CDK4/6 inhibitors with potentially differentiated selectivity profiles compared to approved agents like palbociclib, 6-Chloropyrido[2,3-d]pyrimidine provides a unique and proven chemical entry point.

Reference Standard for Analytical Method Development in Pyridopyrimidine Chemistry

Due to its well-defined structure and the availability of high-purity commercial material (typically ≥95% by HPLC), 6-Chloropyrido[2,3-d]pyrimidine (CAS: 882679-26-7 for the 2-amine derivative, or 746671-60-3 for the 4-one derivative) is suitable for use as a reference standard in analytical chemistry [1]. It can be employed to develop and validate HPLC and LC-MS methods for monitoring the purity of advanced intermediates and final drug candidates within a pyridopyrimidine-focused medicinal chemistry program. Its use ensures analytical consistency and facilitates the quantification of impurities in subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.